2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide
Description
This compound features a dihydroisoquinoline core linked via a pyrimidin-4-yloxy bridge to an N-(2-ethylphenyl)acetamide moiety. The 6-methyl group on the pyrimidine ring enhances steric stability, while the 2-ethylphenyl substituent may influence lipophilicity and receptor interactions.
Properties
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-3-18-8-6-7-11-21(18)26-22(29)16-30-23-14-17(2)25-24(27-23)28-13-12-19-9-4-5-10-20(19)15-28/h4-11,14H,3,12-13,15-16H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZYZVMOAWQYRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 3,4-dihydroisoquinoline: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Synthesis of 6-methylpyrimidine: This involves the condensation of appropriate precursors such as β-ketoesters with amidines.
Coupling Reaction: The 3,4-dihydroisoquinoline derivative is then coupled with the 6-methylpyrimidine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, converting it to dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure that can interact with various biological targets.
Pharmacology: The compound is investigated for its potential effects on neurological pathways, given the presence of the isoquinoline moiety.
Biochemistry: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Chemistry: The compound’s derivatives are explored for their potential use in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The isoquinoline moiety is known to interact with neurotransmitter receptors, potentially modulating neurological functions. The pyrimidine ring can interact with nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with structurally related derivatives, focusing on substituent effects, physicochemical properties, and inferred pharmacological behavior.
Table 1: Structural and Physicochemical Comparison
Key Observations
Benzothiazole vs. Pyrimidine Scaffolds
- Benzothiazole derivatives (e.g., 4n) exhibit higher melting points (~260°C) due to nitro group polarity but lower yields (71.83%) compared to pyrimidine-based analogs . The pyrimidine-oxygen linker in the target compound may improve metabolic stability over benzothiazole’s sulfur-containing analogs .
The 2,5-dimethoxyphenyl group (P194-1247) introduces electron-donating methoxy groups, which could enhance π-π stacking but may increase susceptibility to oxidative metabolism .
Isoquinoline Modifications Tetrahydroisoquinoline derivatives (CHEMENU) exhibit full saturation of the isoquinoline ring, increasing conformational rigidity and possibly enhancing binding affinity to planar targets like DNA or enzymes .
Pyrimidine Functionalization
- The 6-methyl group in the target compound may shield the pyrimidine ring from enzymatic degradation compared to 6-oxo or thioether analogs (e.g., 4a in ), which show varied bioactivity depending on substituents .
Research Findings and Implications
- Synthetic Feasibility : Benzothiazole derivatives () achieved moderate yields (71–86%), suggesting the target compound’s synthesis may require optimization for scalability.
- Biological Activity : While direct data are unavailable, pyrimidine-oxygen linkers (as in the target compound) are associated with improved kinase selectivity over thioether analogs .
Biological Activity
The compound 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide is a synthetic derivative that has garnered interest due to its potential therapeutic applications, particularly in neuropharmacology and oncology. This article reviews the biological activity of this compound based on available literature, focusing on its mechanism of action, pharmacological effects, and potential clinical applications.
Chemical Structure and Properties
- Molecular Formula : C18H22N4O
- Molecular Weight : 306.39 g/mol
- CAS Number : 1355194-02-3
The compound features a complex structure that includes a dihydroisoquinoline moiety, which is known for various biological activities, including neuroprotective and antitumor effects.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that derivatives of 3,4-dihydroisoquinoline can act as inhibitors of leucine aminopeptidase (LAP), an enzyme involved in cancer progression. The inhibition of LAP has been linked to reduced tumor growth in several cancer models .
Table 1: Summary of Mechanistic Insights
| Mechanism | Target | Effect |
|---|---|---|
| LAP Inhibition | Leucine Aminopeptidase | Reduced tumor growth |
| Dopamine Receptor Modulation | D2/D3 Receptors | Potential antipsychotic effects |
| Neuroprotective Activity | Dopaminergic Neurons | Restoration of motor function in Parkinson's models |
Neuropharmacology
Studies have shown that the compound exhibits significant neuroprotective properties. In vivo experiments demonstrated that it could reverse the effects of reserpine treatment in mice, restoring movement and indicating potential use in treating Parkinson's disease . The compound's ability to modulate dopamine receptors suggests it may have antipsychotic properties as well.
Antitumor Activity
Research indicates that compounds with a similar structure to this compound show promising antitumor activity. For instance, derivatives have been reported to exhibit IC50 values against various cancer cell lines, suggesting potential for further development as anticancer agents .
Case Studies and Clinical Implications
- Parkinson's Disease Model : In a study involving mice treated with reserpine, administration of the compound resulted in significant improvement in motor function, indicating its potential utility in neurodegenerative disorders.
- Cancer Cell Line Studies : Compounds similar to this one were tested against human promyelocytic leukemia (HL-60) and breast cancer (MCF-7) cell lines, showing promising results with IC50 values indicating effective inhibition of cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
